molecular formula C10H10O2 B1455954 3-Phenoxycyclobutanone CAS No. 69906-55-4

3-Phenoxycyclobutanone

Cat. No.: B1455954
CAS No.: 69906-55-4
M. Wt: 162.18 g/mol
InChI Key: TYUULSNADYPSMV-UHFFFAOYSA-N
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Description

3-Phenoxycyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a phenoxy group at the third position

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUULSNADYPSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxycyclobutanone can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form a cyclobutane intermediate. This intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. The carboxylic acid is converted into a silver salt, which reacts with elemental bromine to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with phenol to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale operations. The reactions are conducted under controlled conditions to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxycyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Phenoxycyclobutanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a precursor for drug development, especially in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-Phenoxycyclobutanone exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The cyclobutanone ring’s strained structure can also participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

    Cyclobutanone: A simpler analog without the phenoxy group, used in similar synthetic applications.

    3-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a phenoxy group, leading to different reactivity and applications.

    Cyclopentanone: A five-membered ring analog with different chemical properties and reactivity.

Uniqueness: 3-Phenoxycyclobutanone is unique due to the presence of both a strained cyclobutanone ring and a phenoxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Biological Activity

3-Phenoxycyclobutanone is a cyclic ketone characterized by a cyclobutane ring substituted with a phenoxy group. Its unique molecular structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing research findings, applications, and potential therapeutic uses.

Structural Characteristics

The molecular formula of this compound is C9H10OC_9H_{10}O, featuring a four-membered cyclobutane ring. The phenoxy substituent enhances its reactivity and biological properties, allowing for various chemical transformations.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings regarding its biological effects:

Antimicrobial Properties

This compound and its derivatives have been studied for their effectiveness against various bacterial and fungal strains. Notably:

  • Bacterial Activity : Compounds similar to this compound have shown significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has also demonstrated antifungal properties, inhibiting the growth of common pathogens like Candida albicans .

Anti-inflammatory Effects

Emerging studies suggest that this compound may exhibit anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines, although specific mechanisms remain to be fully elucidated .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its potential applications:

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of this compound against various pathogens. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 µM .
  • Mechanistic Insights :
    • Research has suggested that the mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
3-PhenylcyclobutanoneCyclobutaneExhibits unique reactivity due to phenyl substitution
3-Cyclobutene-1,2-dioneDioneKnown for its reactivity in nucleophilic addition
1-Azabicyclo[1.1.0]butaneBicyclic amineDisplays different biological activities due to nitrogen presence

This table highlights how the structural features of this compound contribute to its distinct biological activities compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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